Clinoposaponin VIII

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

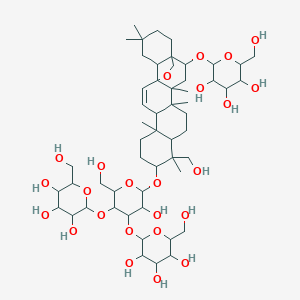

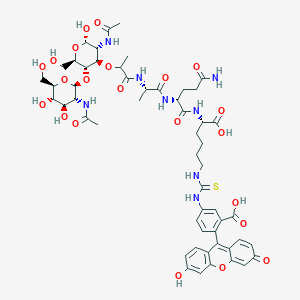

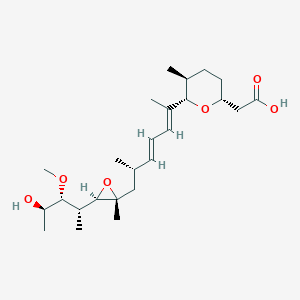

Clinoposaponin VIII is a type of triterpenoid saponin . Triterpenoid saponins are crucial bioactive compounds found in various species, including Clinopodium chinense . These compounds have been isolated from the aerial parts of Clinopodium chinense .

Synthesis Analysis

The synthesis of Clinoposaponin VIII involves isolation from the aerial parts of Clinopodium chinense . The structures of these compounds are determined based on extensive spectral analyses, including 1D (1H and 13C) and 2D NMR experiments (COSY, NOESY, HSQC, 2D TOCSY, HSQC-TOCSY and HMBC), HR-ESI-MS and chemical methods .Molecular Structure Analysis

The molecular formula of Clinoposaponin VIII is C54H88O24 . The molecular weight is 1121.3 . The structure is consistent with the NMR data .Physical And Chemical Properties Analysis

Clinoposaponin VIII has a molecular formula of C54H88O24 and a molecular weight of 1121.3 .Applications De Recherche Scientifique

Isolation and Structural Elucidation

- Clinoposaponin VIII, along with other saponins, was isolated from the whole plants of various Clinopodium species. Its structure was determined using spectroscopic data and chemical evidence, revealing it to be an oleanane-triterpene saponin with specific glycoside components (Yamamoto et al., 1993).

Chemical Composition Analysis

- The compound was identified as part of a study focusing on the chemical constituents of Clinopodium species. These studies provide essential knowledge on the natural products present in these plants, which can be useful for various medicinal and biochemical applications (Yamamoto et al., 1993); (Zhao et al., 2021).

Biological Activity and Potential Applications

- While specific studies on the biological activity of Clinoposaponin VIII are limited, the broader research on triterpene saponins, including those from Clinopodium species, suggests potential applications in health and disease management. These saponins have been studied for their cytotoxic activities against various human cancer cell lines, indicating their potential use in cancer research and treatment (Wang et al., 2013).

Role in Plant Biology and Potential Agricultural Uses

- The study of Clinoposaponin VIII and related compounds contributes to the understanding of plant biology, particularly in the context of plant defense mechanisms and intercellular signaling. This understanding can inform agricultural practices and the development of natural plant-derived products (Sawa et al., 2006).

Implications for Future Research

- The isolation and characterization of Clinoposaponin VIII lay the groundwork for further research into its specific biological activities and potential therapeutic applications. Understanding its mechanisms of action at the molecular level could open up new avenues in pharmacological research.

Propriétés

IUPAC Name |

2-[[10-[3-hydroxy-6-(hydroxymethyl)-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O24/c1-48(2)13-14-53-22-70-54(29(53)15-48)12-8-28-49(3)10-9-30(50(4,21-59)27(49)7-11-51(28,5)52(54,6)16-31(53)76-44-38(66)35(63)32(60)23(17-55)71-44)75-47-41(69)43(78-46-40(68)37(65)34(62)25(19-57)73-46)42(26(20-58)74-47)77-45-39(67)36(64)33(61)24(18-56)72-45/h8,12,23-47,55-69H,7,9-11,13-22H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJWHUOMQBDPJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3OC7C(C(C(C(O7)CO)O)O)O)C)C)(C)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1121.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clinoposaponin VIII | |

CAS RN |

152020-04-7 |

Source

|

| Record name | Clinoposaponin VIII | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152020047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B116066.png)

![Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B116082.png)